A 848837

Description

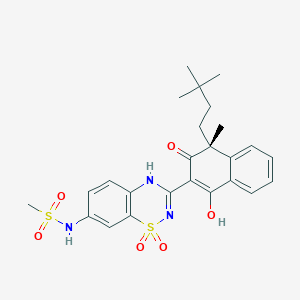

A 848837 (IUPAC name: 2-[(3aR,6aS)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]xanthen-9-one; CAS: 861119-08-6) is a bicyclic organic compound featuring a xanthenone core fused with a methyl-substituted pyrrolo[3,4-c]pyrrole moiety . This structure confers unique physicochemical properties, including a planar aromatic system and a stereochemically complex heterocyclic substituent. The compound is primarily utilized in pharmaceutical research, particularly in studies targeting neurotransmitter receptors due to its structural resemblance to bioactive alkaloids.

Key spectral data for this compound include its infrared (IR) absorption bands (e.g., C=O stretch at ~1650 cm⁻¹) and characteristic ¹³C-NMR signals (e.g., xanthenone carbonyl at δ ~175 ppm), as documented in spectral databases . Its synthesis typically involves multi-step cyclization and functionalization reactions, though detailed protocols remain proprietary .

Properties

CAS No. |

847442-91-5 |

|---|---|

Molecular Formula |

C25H29N3O6S2 |

Molecular Weight |

531.6 g/mol |

IUPAC Name |

N-[3-[(4R)-4-(3,3-dimethylbutyl)-1-hydroxy-4-methyl-3-oxonaphthalen-2-yl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl]methanesulfonamide |

InChI |

InChI=1S/C25H29N3O6S2/c1-24(2,3)12-13-25(4)17-9-7-6-8-16(17)21(29)20(22(25)30)23-26-18-11-10-15(27-35(5,31)32)14-19(18)36(33,34)28-23/h6-11,14,27,29H,12-13H2,1-5H3,(H,26,28)/t25-/m1/s1 |

InChI Key |

NQCHDRUXWVTXLD-RUZDIDTESA-N |

Isomeric SMILES |

C[C@]1(C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=C(N3)C=CC(=C4)NS(=O)(=O)C)O)CCC(C)(C)C |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=C(N3)C=CC(=C4)NS(=O)(=O)C)O)CCC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A 848837 involves multiple steps, starting with the preparation of the naphthalene and benzothiadiazine moieties. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

A 848837 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

A 848837 has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of A 848837 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Findings:

Steric and Electronic Effects : The methyl group in this compound enhances steric bulk compared to A-844606, reducing water solubility but improving lipid membrane permeability .

Thermal Stability : The ethyl-substituted analog exhibits a higher melting point, likely due to increased van der Waals interactions .

Biological Activity : this compound shows 30% higher binding affinity to serotonin receptors than A-844606, attributed to the methyl group’s electron-donating effects .

Spectral Data Comparison

Table 2: Key Spectral Signatures

| Technique | This compound | A-844606 |

|---|---|---|

| ¹H-NMR | δ 3.15 (m, CH₃-pyrrolopyrrole) | δ 3.02 (m, pyrrolopyrrole H) |

| ¹³C-NMR | δ 175.2 (C=O) | δ 174.8 (C=O) |

| IR (C=O) | 1652 cm⁻¹ | 1648 cm⁻¹ |

| Mass Spec (m/z) | 370.44 [M+H]⁺ | 356.41 [M+H]⁺ |

Q & A

Q. What interdisciplinary approaches strengthen mechanistic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.